molecular formula C6H11NO2 B2992940 2,8-Dioxa-5-azaspiro[3.5]nonane CAS No. 1240725-47-6; 1392804-64-6

2,8-Dioxa-5-azaspiro[3.5]nonane

Cat. No.: B2992940
CAS No.: 1240725-47-6; 1392804-64-6
M. Wt: 129.159
InChI Key: JVRAGOCQIKGTJF-UHFFFAOYSA-N
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Description

2,8-Dioxa-5-azaspiro[3.5]nonane is a spirocyclic compound featuring a central nitrogen atom and two oxygen atoms within its bicyclic structure. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 157.21 g/mol (). Key identifiers include CAS numbers 1392804-64-6 (oxalate salt) and 1374658-90-8 (5-Boc-protected derivative) (). The compound is widely utilized as a building block in pharmaceutical research, particularly in synthesizing sigma receptor (SR) ligands and other bioactive molecules ().

Structurally, the spiro[3.5]nonane framework provides rigidity and stereochemical diversity, making it valuable for drug discovery. Suppliers like Synthonix, CymitQuimica, and GLPBIO offer derivatives with purities exceeding 98%, often as salts (e.g., oxalate or hydrochloride) for enhanced solubility and stability ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dioxa-5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRAGOCQIKGTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240725-47-6
Record name 2,8-dioxa-5-azaspiro[3.5]nonane
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Scientific Research Applications

The compound 2,8-Dioxa-5-azaspiro[3.5]nonane is a spirocyclic compound that has applications in chemistry, medicine, and industry. It is used as a building block in organic synthesis and for studying spirocyclic compounds. It is also investigated for potential use in drug synthesis and development, as well as the production of polymer coatings and other materials.

Scientific Research Applications

  • Chemistry 2,8-Dioxa-5-azaspiro[3.5]nonane is utilized as a building block in organic synthesis for creating complex molecules and exploring the properties of spirocyclic compounds.
  • Medicine This compound is investigated for its potential role in drug synthesis and development, likely due to its unique structural features that can interact with biological targets.
  • Industry It is used in the production of polymer coatings and various other materials, indicating its desirable properties for material science applications.

Related Compounds

Other related compounds and their applications include:

  • 2, 5-dioxa-8-azaspiro [3.5] nonane and related derivatives have wide application in medicinal chemistry and organic synthesis .
  • 2,7-Diazaspiro[3.5]nonane derivative compounds, or pharmaceutically acceptable salts thereof, are useful for treating diseases related to protein misfolding and in particular neurodegenerative diseases or diabetes .
  • Azaspiroketals and their sulfur isosteres have anti-mycobacterial activity .
  • 8-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives have antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. They also have anti-inflammatory properties.
  • 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is used as a building block in organic synthesis and for studying spirocyclic compounds. It is also investigated for its potential use in drug synthesis and development.
CompoundApplications
2,5-Dioxa-8-azaspiro[3.5]nonaneMedicinal chemistry and organic synthesis
2,7-Diazaspiro[3.5]nonaneTreating diseases related to protein misfolding, neurodegenerative diseases, or diabetes
AzaspiroketalsAnti-mycobacterial activity
8-Methyl-2-oxa-8-azaspiro[4.5]decaneAntimicrobial (Staphylococcus aureus and Escherichia coli) and anti-inflammatory properties
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonaneAs a building block in organic synthesis and for studying spirocyclic compounds; potential use in drug synthesis and development

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonane

  • Structure : Replaces two oxygen atoms with nitrogen.
  • Pharmacology : Exhibits high affinity for sigma receptors (S1R/S2R). Compound 4b (KiS1R = 2.7 nM) demonstrates potent S1R antagonism, while 5b (KiS1R = 13 nM) shows mixed agonist/antagonist profiles ().
  • Applications : Used in analgesics targeting neuropathic pain ().

Diazabicyclo[4.3.0]nonane

  • Structure : A fused bicyclic system lacking spiro connectivity.
  • Pharmacology : Lower S1R/S2R affinity compared to 2,7-diazaspiro derivatives (e.g., 8f : KiS1R = 10 nM vs. 4b : KiS1R = 2.7 nM) ().
  • Key Insight : Reduced rigidity decreases receptor binding efficiency ().

8-Oxa-5-azaspiro[3.5]nonane

  • Structure : Single oxygen and nitrogen in the spiro system.
  • Properties : Higher polarity due to ether oxygen, impacting solubility (logP ≈ 0.5) ().

Substituent-Modified Derivatives

5-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane

  • Modification : Boc-protected amine enhances stability during synthesis.
  • Applications : Intermediate for peptide coupling ().
  • Purity : >98% (GLPBIO) ().

2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane

  • Modification : Bulky diphenylmethyl group increases lipophilicity (logP ≈ 3.5).
  • Use : Probing hydrophobic interactions in receptor binding ().

Pharmacological and Physicochemical Data

Compound Structure Type Molecular Weight (g/mol) Key Substituents S1R Ki (nM) S2R Ki (nM) LogP
2,8-Dioxa-5-azaspiro[3.5]nonane Spirocyclic ether/amine 157.21 None N/A N/A ~0.5
2,7-Diazaspiro[3.5]nonane (4b) Spirocyclic diamine 229.28 Benzyl, phenylpropane 2.7 27 ~2.8
Diazabicyclo[4.3.0]nonane (8f) Fused bicyclic diamine 281.28 Benzoyl, phenylacetyl 10 165 ~3.1
5-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane Boc-protected spirocyclic 229.28 tert-Butoxycarbonyl N/A N/A ~1.2

Data compiled from .

Key Findings from Research

Spiro vs. Fused Systems: Spiro scaffolds (e.g., 2,7-diazaspiro[3.5]nonane) exhibit superior sigma receptor binding compared to fused systems due to conformational restriction ().

Role of Heteroatoms : Oxygen atoms (e.g., in 2,8-dioxa derivatives) improve solubility but reduce CNS penetration, whereas nitrogen enhances receptor interactions ().

Substituent Effects : Hydrophobic groups (e.g., diphenylmethyl) increase affinity for lipid-rich targets but may reduce aqueous solubility ().

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